4-Chloro-2-methylbenzyl alcohol
Overview
Description
4-Chloro-2-methylbenzyl alcohol is an organic compound with the molecular formula ClC6H3(CH3)CH2OH. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
4-Chloro-2-methylbenzyl alcohol is a type of organic compound that belongs to the class of alcohols. It’s known that alcohols generally interact with various biological molecules, including proteins and lipids, which can alter their function and structure .
Mode of Action
It’s known that alcohols can undergo various reactions, including conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes . The specific interaction of this compound with its targets would depend on the specific biochemical context.
Biochemical Pathways
Alcohols can participate in a variety of biochemical reactions, including oxidation and reduction reactions, and can affect various metabolic pathways .
Result of Action
It’s known that alcohols can have various effects at the molecular and cellular level, depending on their specific targets and the context of their action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances that can interact with the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylbenzyl alcohol can be synthesized through several methods. One common route involves the chlorination of 2-methylbenzyl alcohol using chlorine or a chlorinating agent such as thionyl chloride (SOCl2). The reaction typically occurs under controlled conditions to ensure selective chlorination at the 4-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-methylbenzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-Chloro-2-methylbenzaldehyde or 4-Chloro-2-methylbenzoic acid.
Reduction: 2-Methylbenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-methylbenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a precursor for agrochemicals.
Comparison with Similar Compounds
4-Chlorobenzyl alcohol: Similar structure but lacks the methyl group at the 2-position.
2-Methylbenzyl alcohol: Similar structure but lacks the chlorine atom at the 4-position.
4-Chloro-2-methoxybenzyl alcohol: Similar structure but has a methoxy group instead of a methyl group.
Uniqueness: 4-Chloro-2-methylbenzyl alcohol is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can make it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
(4-chloro-2-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXBDGJNZJKLNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373996 | |
Record name | 4-Chloro-2-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129716-11-6 | |
Record name | 4-Chloro-2-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-methylbenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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